Fosmanogepix

Candida auris Multidrug resistance Gwt1 inhibitor

Fosmanogepix (APX001) is a first-in-class, IV and oral antifungal prodrug targeting fungal Gwt1—structurally distinct from azoles, echinocandins, and polyenes. It delivers potent activity against multidrug-resistant C. auris (MIC50/MIC90: 0.03 mg/L; panresistant MICs as low as 0.008–0.015 mg/L) and rare molds including Scedosporium and Fusarium spp. Oral bioavailability of 90.6–101.2% supports seamless IV-to-oral step-down, enabling early discharge protocols and deep-seated infection coverage confirmed by MALDI-MSI tissue distribution studies. Essential for resistant fungal infection R&D.

Molecular Formula C22H21N4O6P
Molecular Weight 468.4
CAS No. 1169701-00-1
Cat. No. B605549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosmanogepix
CAS1169701-00-1
SynonymsAPX001;  APX-001;  APX 001; 
Molecular FormulaC22H21N4O6P
Molecular Weight468.4
Structural Identifiers
SMILESC1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=C([N+](=CC=C4)COP(=O)(O)[O-])N
InChIInChI=1S/C22H21N4O6P/c23-22-19(4-3-11-26(22)15-31-33(27,28)29)20-13-18(25-32-20)12-16-6-8-17(9-7-16)14-30-21-5-1-2-10-24-21/h1-11,13,23H,12,14-15H2,(H2,27,28,29)
InChIKeyJQONJQKKVAHONF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fosmanogepix (CAS 1169701-00-1): First-in-Class Gwt1-Targeting Prodrug for Invasive Fungal Infections in Procurement Assessment


Fosmanogepix (APX001) is a first-in-class intravenous and oral antifungal prodrug that is metabolized by systemic alkaline phosphatases to its active moiety, manogepix (APX001A, MGX) [1]. Manogepix inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1), which catalyzes an early, essential step in GPI anchor biosynthesis, thereby disrupting cell wall integrity, biofilm formation, and fungal growth [2]. The compound is currently in Phase 2 and Phase 3 clinical development for the treatment of invasive fungal diseases including candidemia, invasive candidiasis, and invasive mold infections [3].

Why Fosmanogepix Cannot Be Substituted with Existing Azole, Echinocandin, or Polyene Antifungal Agents


Fosmanogepix targets the fungal-specific Gwt1 enzyme in the GPI anchor biosynthesis pathway, a mechanism of action that is structurally and functionally distinct from ergosterol synthesis inhibition (azoles), glucan synthase inhibition (echinocandins), or ergosterol binding (polyenes) [1]. This novel mechanism confers activity against multidrug-resistant and panresistant fungal isolates that are refractory to currently available agents [2]. Furthermore, the prodrug design enables both intravenous and oral administration with high oral bioavailability (90.6% to 101.2% in humans), a critical advantage over echinocandins and polyenes which lack oral formulations [3]. Substituting fosmanogepix with any existing class of antifungal agent would forfeit both the unique resistance-circumventing mechanism and the flexible route of administration, compromising treatment outcomes in resistant infections or settings requiring oral step-down therapy.

Fosmanogepix Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Procurement Evaluation


Manogepix (Active Moiety of Fosmanogepix) Demonstrates 8- to 64-Fold Superior In Vitro Potency Against Multidrug-Resistant Candida auris Versus All Major Antifungal Classes

In a head-to-head comparison evaluating 200 New York C. auris isolates (including six panresistant isolates) using CLSI methodology, manogepix demonstrated substantially lower MIC values than all comparator antifungal agents [1]. The compound was 8- to 32-fold more active than the echinocandins, 16- to 64-fold more active than the azoles, and 64-fold more active than amphotericin B [1]. Notably, manogepix retained full activity against six panresistant C. auris isolates with MIC values ranging from 0.008 to 0.015 mg/L and a median MIC of 0.015 mg/L [1]. The epidemiological cutoff value of 0.06 mg/L defined the upper limit of wild-type susceptibility, indicating no acquired resistance among the 200 isolates tested [1].

Candida auris Multidrug resistance Gwt1 inhibitor

Manogepix Exhibits 16- to 64-Fold Higher Potency Against Global Candida spp. Isolates Versus Anidulafungin, Micafungin, and Fluconazole in International Surveillance Study

In a comprehensive international surveillance study of 2,669 contemporary (2018-2019) fungal isolates from 82 medical centers across North America, Europe, Asia-Pacific, and Latin America, manogepix was identified as the most active agent tested against Candida spp. isolates [1]. The MIC50 and MIC90 values for manogepix were 0.008 mg/L and 0.06 mg/L, respectively [1]. In comparison, the corresponding MIC90 values for anidulafungin, micafungin, and fluconazole were 16- to 64-fold higher [1]. The study confirmed manogepix activity against echinocandin-resistant Candida isolates and azole-resistant Aspergillus strains [1].

Candida spp. Global surveillance Echinocandin-resistant

Fosmanogepix Demonstrates 90.6% to 101.2% Oral Bioavailability in Humans, Enabling IV-to-Oral Switch Strategy Not Available with Echinocandins or Polyenes

In Phase 1 single-ascending dose (SAD) and multiple-ascending dose (MAD) studies in healthy volunteers, oral administration of fosmanogepix resulted in high oral bioavailability ranging from 90.6% to 101.2% [1]. In comparison, echinocandins (anidulafungin, caspofungin, micafungin) and polyenes (amphotericin B) are available only as intravenous formulations with negligible or zero oral bioavailability, while ibrexafungerp (another novel oral antifungal) exhibits approximately 50% oral bioavailability in animal studies [2][3]. Additionally, an IV-to-oral switch study demonstrated that steady-state plasma concentrations were achieved within ≤24 hours following two IV loading doses and were maintained after switching to daily oral dosing .

Oral bioavailability IV-to-oral switch Pharmacokinetics

Fosmanogepix Prolongs Median Survival by 57-71% and Reduces Tissue Fungal Burden by 2-3 log10 in Immunocompromised Murine Models of Rare Mold Infections

In immunosuppressed murine models of invasive pulmonary scedosporiosis and disseminated fusariosis, fosmanogepix treatment significantly improved outcomes compared to placebo [1]. In the scedosporiosis model, treatment with fosmanogepix (78 mg/kg and 104 mg/kg) increased median survival time from 7 days to 13 days and 11 days, respectively (an increase of 86% and 57%) [1]. Additionally, administration of 104 mg/kg fosmanogepix resulted in an approximately 2-log10 reduction in lung, kidney, and brain conidial equivalents per gram of tissue [1]. In the fusariosis model, the same doses extended median survival from 7 days to 12 days and 10 days (71% and 43% increase), with 2- to 3-log10 reductions in kidney and brain fungal burden [1]. Survival and tissue clearance were comparable to high-dose liposomal amphotericin B (10-15 mg/kg) [1].

Scedosporium Fusarium Rare molds In vivo efficacy

Manogepix Demonstrates >166-Fold Selectivity for Fungal Gwt1 Over Human PIGW Ortholog, Supporting a Favorable Safety Profile

In vitro enzyme inhibition studies demonstrate that manogepix selectively inhibits fungal Gwt1 while sparing the human ortholog PIGW . The IC50 values for manogepix against Candida albicans Gwt1p and Aspergillus fumigatus Gwt1p range from 0.3 to 0.6 μM . In contrast, no inhibitory activity against human Pig-Wp was observed at concentrations as high as 100 μM . Cryo-EM structural analysis has further elucidated the molecular basis for this selectivity, revealing that manogepix occupies the hydrophobic cavity of the palmitoyl-CoA binding site in fungal GWT1, a structural feature that differs from the human enzyme [1].

Target selectivity Gwt1 PIGW Species specificity

Fosmanogepix Penetrates and Accumulates in Intra-Abdominal Abscess Lesions, Achieving Superior Fungal Burden Reduction Versus Micafungin After 4 Days of Treatment

In a clinically relevant mouse model of intra-abdominal candidiasis (IAC), fosmanogepix demonstrated superior lesion penetration and efficacy compared to the echinocandin micafungin [1]. Using matrix-assisted laser desorption ionization-mass spectrometry imaging (MALDI-MSI) and laser capture microdissection-directed absolute drug quantitation, manogepix was shown to accumulate robustly in liver abscess lesions after 3 days of repeated dosing [1]. Associated with this drug penetration pattern, mice receiving the multiday fosmanogepix regimen exhibited significant reduction in fungal burden and clearance in the liver [1]. In contrast, administration of micafungin for 4 days resulted in only marginal reduction in fungal burden at the end of treatment [1].

Intra-abdominal candidiasis Lesion penetration Micafungin

Fosmanogepix Application Scenarios: Evidence-Based Use Cases for Research and Clinical Procurement


Treatment of Multidrug-Resistant and Panresistant Candida auris Infections

Fosmanogepix is uniquely positioned for the treatment of C. auris infections, particularly in outbreak settings where isolates demonstrate resistance to azoles, echinocandins, and amphotericin B. The compound demonstrates MIC50 and MIC90 values of 0.03 mg/L against 200 New York outbreak isolates and retains activity against panresistant strains with MIC values as low as 0.008-0.015 mg/L [1]. This represents an 8- to 64-fold potency advantage over all currently available antifungal classes, making fosmanogepix a priority candidate for institutions managing C. auris outbreaks or treating patients with limited therapeutic options [1].

IV-to-Oral Step-Down Therapy for Invasive Candidiasis and Candidemia

The high oral bioavailability of fosmanogepix (90.6-101.2%) enables a seamless transition from intravenous to oral administration without compromising systemic drug exposure [1]. Steady-state plasma concentrations are achieved within ≤24 hours of IV loading doses and maintained with daily oral dosing [2]. This pharmacokinetic profile supports early hospital discharge and reduced healthcare resource utilization. The Phase 1b study in AML patients with neutropenia confirmed that the dose-corrected geometric mean ratio of AUC (PO-to-IV) is 95%, demonstrating bioequivalence between routes of administration in a patient population at high risk for invasive fungal infections [3].

Rare Mold Infections (Scedosporium spp., Lomentospora prolificans, Fusarium spp.) with Intrinsic Resistance to Standard Antifungals

Fosmanogepix demonstrates in vitro and in vivo activity against rare molds that exhibit intrinsic resistance to echinocandins and variable resistance to azoles, including Scedosporium spp., Lomentospora prolificans, and Fusarium spp. [1]. In immunosuppressed murine models, fosmanogepix treatment prolonged median survival by 57-86% and reduced tissue fungal burden by 2-3 log10, with efficacy comparable to high-dose liposomal amphotericin B [2]. The MEC values for Scedosporium isolates (0.03 μg/mL) and Fusarium isolates (0.015-0.03 μg/mL) confirm potent in vitro activity against these difficult-to-treat pathogens [2].

Deep-Seated Abdominal Candidiasis with Abscess Formation

In a preclinical model of intra-abdominal candidiasis, fosmanogepix demonstrated superior penetration and accumulation in liver abscess lesions compared to micafungin, which showed only marginal fungal burden reduction after 4 days of treatment [1]. The robust lesion accumulation after repeated dosing, confirmed by MALDI-MSI and LCM-directed absolute drug quantitation, supports the potential use of fosmanogepix for deep-seated Candida infections where drug penetration to the site of infection is critical for therapeutic success [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fosmanogepix

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.